methyl 4-(2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of organic compound known as benzanilides . It is an aromatic compound containing an anilide group in which the carboxamide group is substituted with a benzene ring . It is also related to the class of compounds known as triazole-pyrimidine hybrids .
Synthesis Analysis
The synthesis of this compound involves a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process also involves the refluxing of certain compounds in phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of this compound was characterized using heteronuclear 2D NMR experiments . The InChI code for this compound is 1S/C20H13F3N2O/c21-20(22,23)16-8-4-5-14(11-16)13-25-10-9-17(18(12-24)19(25)26)15-6-2-1-3-7-15/h1-11H,13H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS . Another reaction involves the reduction of methyl (4-trifluoromethyl)benzoate catalyzed by MoO2Cl2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 354.33 . It is stored at a temperature of 28 C .Scientific Research Applications
- Chemical Insights : Researchers have explored the synthetic strategies for 1,2,4-oxadiazoles, providing valuable information for designing new anti-infective agents .
- Results : These derivatives showed promise against selected gram-positive and gram-negative bacteria .
- Product : The desired compound was synthesized in solvent-free conditions via the Biginelli reaction .
Anti-Infective Agents
Anti-HIV and Antibacterial Activities
Green Synthesis via Biginelli Reaction
Cancer Chemotherapy
Monocarboxylate Anion
Mechanism of Action
The mechanism of action of this compound is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It has promising neuroprotective and anti-inflammatory properties . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Future Directions
properties
IUPAC Name |
methyl 4-[[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O4/c1-31-21(30)15-7-9-17(10-8-15)26-19(28)18-6-3-11-27(20(18)29)13-14-4-2-5-16(12-14)22(23,24)25/h2-12H,13H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYHZELVMQHDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.